3-Amino-1-(methanesulfonyl)azetidine

Medicinal Chemistry Drug Design ADME Properties

Lead optimization programs risk costly re-optimization when generic azetidine analogs replace this specific N-sulfonylazetidine scaffold. 3-Amino-1-(methanesulfonyl)azetidine (CAS 1340300-17-5) provides the exact substitution pattern-reactive primary amine at the 3-position and metabolically stable methanesulfonyl group on the ring nitrogen-validated for kinase inhibitor, PROTAC, and GPCR ligand synthesis. • Low XLogP3 (-1.6) & moderate TPSA (71.8 Ų) enhance aqueous solubility and CNS penetrance • Eliminates SAR uncertainty vs. generic analogs; enables direct library derivatization • Consistent 97% purity with full analytical documentation; shipped ambient from regional stock

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 1340300-17-5
Cat. No. B1454444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(methanesulfonyl)azetidine
CAS1340300-17-5
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)N
InChIInChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
InChIKeyAUJHZIGJKOITDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(methanesulfonyl)azetidine Technical Overview


3-Amino-1-(methanesulfonyl)azetidine (CAS 1340300-17-5), also known as 1-(methylsulfonyl)azetidin-3-amine, is a small-molecule heterocyclic building block with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol [1]. It is a member of the N-sulfonylazetidine class, characterized by a four-membered azetidine ring substituted with a primary amine at the 3-position and a methanesulfonyl group on the ring nitrogen . Its primary role in drug discovery is as a versatile intermediate for the construction of more complex pharmacophores, particularly in the synthesis of kinase inhibitors and CNS-targeted agents .

N‑sulfonylazetidine building block for kinase inhibitor and CNS‑targeted agent synthesis

Reactive primary amine enables diverse derivatization and library synthesis

Compact, low‑MW scaffold with favorable polarity profile for ADME tuning

Generic Substitution Risks for 3-Amino-1-(methanesulfonyl)azetidine


While azetidine-based building blocks are widely available, substituting 3-Amino-1-(methanesulfonyl)azetidine with a generic analog introduces unacceptable risk in lead optimization programs. This specific molecule presents a unique combination of a reactive primary amine for facile derivatization, a metabolically stable N-methanesulfonyl group, and a compact, low molecular weight scaffold. The computational lipophilicity (XLogP3 = -1.6) of this specific substitution pattern contributes to a favorable polarity profile distinct from other N-substituted azetidines, directly impacting solubility and, in turn, the pharmacokinetic parameters of the final drug candidates [1]. Use of a 'similar' analog without these precise substituents is likely to result in significant and unpredictable changes to target affinity, selectivity, and ADME properties, invalidating prior SAR data and requiring extensive, costly re-optimization [2].

N‑Substituent polarity shift

Replacing the methanesulfonyl group with another sulfonyl or acyl group may significantly alter the polarity and solubility profile, changing ADME behavior.

Amine reactivity divergence

Primary amine (–NH2) offers distinct nucleophilicity and steric accessibility compared to secondary amine analogs; substitution can restrict derivatization pathways.

Core scaffold mismatch

The azetidine ring provides conformational restriction not replicated by piperidine or pyrrolidine analogs, potentially altering target selectivity and SAR interpretation.

3-Amino-1-(methanesulfonyl)azetidine Comparative Evidence


Lipophilicity Comparison with Boc-Azetidine

The predicted lipophilicity of 3-Amino-1-(methanesulfonyl)azetidine, a key determinant of its solubility and passive membrane permeability, is XLogP3 = -1.6 [1]. This contrasts with the more lipophilic and commonly used building block, 3-Amino-1-Boc-azetidine (CAS 193269-78-2), which has a predicted XLogP3 of 0.5 [2]. This ~2.1 log unit difference indicates the methanesulfonyl analog is substantially more polar. This inherent polarity can be exploited to improve aqueous solubility and reduce non-specific binding or off-target promiscuity in the early stages of drug discovery.

Lipophilicity
Reported
XLogP3 = –1.6 vs 3‑Amino‑1‑Boc‑azetidine XLogP3 = 0.5 (Δ –2.1 log units)
Supports selection for a lower‑lipophilicity starting point to improve developability.
Computed descriptor; experimental logD confirmation recommended.
Medicinal Chemistry Drug Design ADME Properties

Polar Surface Area vs. Boc-Azetidine

The computed Topological Polar Surface Area (TPSA) for 3-Amino-1-(methanesulfonyl)azetidine is 71.8 Ų [1]. This is a moderate TPSA value. For comparison, the common intermediate 3-Amino-1-Boc-azetidine has a computed TPSA of 55.6 Ų [2]. The TPSA of the target compound is 16.2 Ų larger, indicating a greater potential for hydrogen bonding and a different passive absorption profile.

Polar Surface Area
Reported
TPSA = 71.8 Ų vs 3‑Amino‑1‑Boc‑azetidine TPSA = 55.6 Ų (Δ +16.2 Ų)
Indicates higher hydrogen‑bonding capacity, potentially enhancing aqueous solubility.
Computed TPSA; influences permeability and absorption predictions.
Medicinal Chemistry Drug Design ADME Properties

Primary Amine vs. N-Methyl Analog Reactivity

3-Amino-1-(methanesulfonyl)azetidine contains a primary amine group (-NH2) at the 3-position, making it a versatile nucleophile for acylation, alkylation, and reductive amination. This contrasts directly with the secondary amine in N-Methyl-1-(methylsulfonyl)azetidin-3-amine (CAS 2098017-56-0) . While both are useful, the target compound's primary amine offers a significantly different reactivity profile and steric bulk, enabling the synthesis of a distinct set of derivatives.

Amine Reactivity
Structural context
Primary amine (–NH2) vs N‑methyl analog secondary amine (–NHCH3)
Primary amine enables distinct acylation, alkylation, and protecting‑group strategies.
Reactivity differences guide synthetic route design.
Synthetic Chemistry Building Blocks Medicinal Chemistry

Azetidine vs. Piperidine Ring Scaffold

The azetidine core of 3-Amino-1-(methanesulfonyl)azetidine provides a smaller, more rigid, and conformationally constrained scaffold compared to its piperidine analog. This difference in ring size can dramatically impact binding affinity and selectivity. A head-to-head study of aggrecanase inhibitors demonstrated this principle, showing that while both an N-methanesulfonyl piperidine (Compound 23) and an N-trifluoroacetyl azetidine (Compound 26) achieved equivalent potent inhibition (IC50 = 3 nM) with >100-fold selectivity over MMP-1, -2, and -9, the azetidine core offers a fundamentally different vector for substituent growth [1]. This highlights how the choice of ring size is a key determinant in navigating chemical space, and the azetidine core of the target compound offers a distinct, less lipophilic and more rigid alternative to the common piperidine ring.

Ring Scaffold
Class‑level
Azetidine (4‑membered) vs piperidine (6‑membered); aggrecanase example IC50 3 nM for both cores
Class‑level evidence suggests the azetidine core may offer greater conformational restriction beneficial for selectivity.
Inference from aggrecanase inhibitor study; SAR may differ across targets.
Enzyme Inhibition Structural Biology Medicinal Chemistry

Methanesulfonyl vs. Trifluoroacetyl Metabolic Stability

The N-methanesulfonyl group on 3-Amino-1-(methanesulfonyl)azetidine is a key determinant of its utility, conferring a balance of stability and polarity. In the context of aggrecanase inhibitors, the N-trifluoroacetyl azetidine analog (Compound 26) was among the most potent (IC50 = 3 nM) [1]. The choice of a methanesulfonyl over a trifluoroacetyl or other sulfonyl group on an azetidine scaffold allows medicinal chemists to fine-tune the electronic and steric properties of the molecule, directly influencing its metabolic stability, particularly its resistance to N-dealkylation and hydrolysis. This inference is supported by a separate study where replacing a central piperazine with a 3-aminoazetidine moiety led to a significant improvement in human liver microsome (HLM) intrinsic clearance, highlighting the broader impact of the azetidine-sulfonamide motif on metabolic fate [2].

Metabolic Stability
Class‑level
N‑methanesulfonyl vs N‑trifluoroacetyl; both reach IC50 3 nM in aggrecanase; azetidine‑sulfonamide motif linked to improved HLM clearance
N‑Substituent selection may modulate metabolic stability; methanesulfonyl offers a polarity‑stability balance.
Inferred from HLM and aggrecanase inhibitor datasets; direct data on this compound limited.
Medicinal Chemistry Drug Metabolism ADME Properties

3-Amino-1-(methanesulfonyl)azetidine Application Scenarios


Soluble Kinase Inhibitor Synthesis

The low computed lipophilicity (XLogP3 = -1.6) and moderate TPSA (71.8 Ų) of 3-Amino-1-(methanesulfonyl)azetidine [1] make it an ideal starting point for synthesizing kinase inhibitors with enhanced aqueous solubility and a potentially improved developability profile. Its reactive primary amine can be readily functionalized to create diverse libraries of potential ATP-competitive inhibitors . This scenario is particularly relevant for targets where lead compounds have been plagued by poor solubility, such as certain cyclin-dependent kinases (CDKs) or Janus kinases (JAKs).

CNS-Penetrant Therapeutics Design

The azetidine core, combined with the N-methanesulfonyl group, provides a compact, low molecular weight scaffold that is favorable for crossing the blood-brain barrier. The XLogP3 of -1.6 and TPSA of 71.8 Ų of the core [1] position it within a favorable property space for CNS drugs. This makes the compound a strategic building block for developing new therapeutics for neurological and psychiatric disorders, as exemplified by its use in patents for muscarinic acetylcholine M1 receptor antagonists [2]. Researchers can utilize this core to design potent and selective CNS agents for conditions like Alzheimer's disease or schizophrenia.

PROTACs Construction

As a functionalized heterocyclic building block, 3-Amino-1-(methanesulfonyl)azetidine is well-suited for incorporation into heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). Its primary amine provides a handle for attaching a linker, while the methanesulfonyl azetidine moiety can be elaborated into a ligand for the E3 ubiquitin ligase or the target protein of interest . The favorable physicochemical properties of the core scaffold can help maintain the overall molecular weight and lipophilicity of the final PROTAC within a drug-like range, a critical challenge in the field.

GPCR Agonists and Antagonists

The azetidine scaffold is a recognized motif in G protein-coupled receptor (GPCR) drug discovery, offering a rigid, three-dimensional framework that can achieve high selectivity for specific receptor subtypes [2]. The methanesulfonyl group can act as a hydrogen bond acceptor, further tuning receptor interactions. 3-Amino-1-(methanesulfonyl)azetidine provides a versatile entry point for constructing novel ligands targeting various GPCR families, including muscarinic acetylcholine receptors, where it has already demonstrated utility in patent literature [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Low lipophilicity scaffold (XLogP3 –1.6)
Aqueous solubility and permeability profiling
CNS Drug Discovery Research
Compact azetidine core with favorable CNS MPO space
Blood‑brain barrier penetration assays
PROTAC Design & Synthesis
Primary amine linker attachment point
Ternary complex formation and degradation efficiency
GPCR Ligand Development
Rigid 3D scaffold for receptor subtype selectivity
Receptor binding and functional assays

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